molecular formula C7H10N2O2S B12329723 N-methyl-1-(pyridin-4-yl)methanesulfonamide

N-methyl-1-(pyridin-4-yl)methanesulfonamide

Cat. No.: B12329723
M. Wt: 186.23 g/mol
InChI Key: BXEAHVUAAYXFMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyridin-4-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with methylating agents and sulfonamide groups. One common method includes the reaction of 4-pyridylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-1-(pyridin-4-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridine ring but different functional groups.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group on the pyridine ring.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative of the pyridine ring.

Uniqueness

N-methyl-1-(pyridin-4-yl)methanesulfonamide is unique due to its specific combination of a methyl group and a sulfonamide group attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

N-methyl-1-pyridin-4-ylmethanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-8-12(10,11)6-7-2-4-9-5-3-7/h2-5,8H,6H2,1H3

InChI Key

BXEAHVUAAYXFMN-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=CC=NC=C1

Origin of Product

United States

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